
3-(1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione, also known as Qx-314, is a chemical compound that has gained significant attention in scientific research. It is a membrane-impermeable lidocaine derivative that has been used to study the mechanism of action of local anesthetics.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
One study highlights the synthesis of new derivatives of pyrazolo[4,5-b]quinoxaline bearing imidazolidine-2,4-dione, aiming to explore their potential as anticancer agents. This research indicates the importance of quinoxaline and imidazolidine-2,4-dione structures in medicinal chemistry, given their prominence in natural products and pharmaceuticals. The process employed readily available starting materials, suggesting these compounds could exhibit anticancer activity due to their chemical structure, notably the presence of the quinoxaline ring, a common motif in compounds with medicinal interest (Keshavarzian et al., 2018).
Fluorescence Properties
Another investigation involved the synthesis of Pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxaline from 2-amino-3-chloroquinoxaline and pyridine, yielding derivatives that exhibited intense greenish-yellow fluorescence. This study underscores the relevance of such compounds in developing fluorescent materials or agents (Tomoda et al., 1990).
Antimicrobial Activity
Research on quinoxaline derivatives containing indoline-2,3-dione or thiazolidinone residues reported antimicrobial activity, especially for compounds with an indoline-2,3-dione moiety. These findings highlight the potential of quinoxaline-based structures in developing new antimicrobial agents (El-Gendy et al., 1995).
Hypoglycemic Activity
A series of imidazopyridine thiazolidine-2,4-diones were designed and synthesized, showing hypoglycemic activity in vitro and in vivo, illustrating the potential of such derivatives in diabetes treatment. This research showcases the therapeutic potential of incorporating the imidazopyridine structure into thiazolidine-2,4-diones (Oguchi Minoru et al., 2000).
Insecticidal Potential
An environmentally friendly method was developed for synthesizing novel 3-amino-1,4-dihydroquinoxaline-2-carbonitrile derivatives, showing insecticidal potential against Aphis craccivora. This highlights the versatility of quinoxaline derivatives in various applications beyond pharmaceuticals, extending into agricultural chemistry (Alanazi et al., 2022).
Wirkmechanismus
Target of Action
It is known that both pyrrolidine and quinoxaline moieties are widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds containing pyrrolidine and quinoxaline moieties have been reported to exhibit a broad range of biological activities .
Pharmacokinetics
It is known that heterocyclic scaffolds, such as those found in this compound, are often used in drug development due to their ability to modify physicochemical parameters and obtain optimal adme/tox results for drug candidates .
Action Environment
It is known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
3-[1-(quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c22-14-8-18-16(24)21(14)10-5-6-20(9-10)15(23)13-7-17-11-3-1-2-4-12(11)19-13/h1-4,7,10H,5-6,8-9H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIZUKNIPJUKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

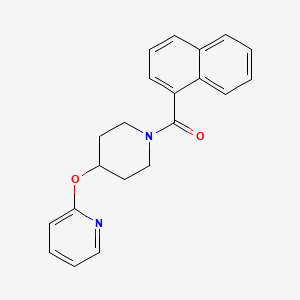
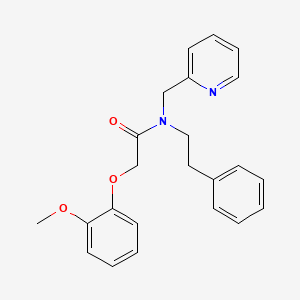
![1-Acetyl-4-{[5-(4-methylphenyl)-2-furyl]carbonothioyl}piperazine](/img/structure/B2468386.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-phenylacetamide](/img/structure/B2468387.png)
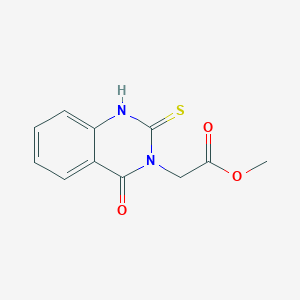
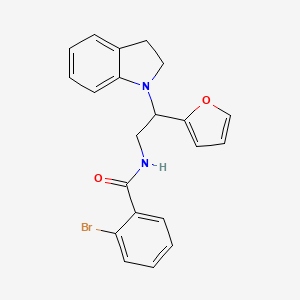
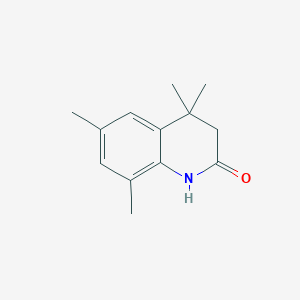
![2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B2468393.png)
![N-(2-(dimethylamino)ethyl)-1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2468394.png)
![[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide](/img/no-structure.png)
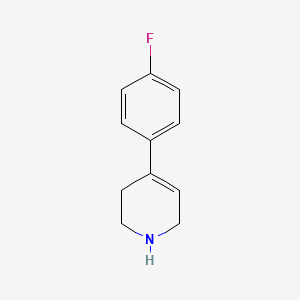
![3-(4-chlorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2468402.png)
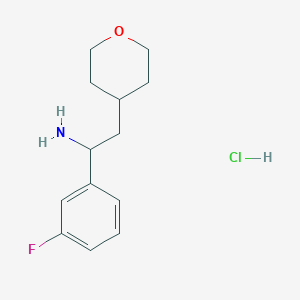
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2468406.png)